N-(2-isopropylphenyl)butanamide
Description
N-(2-Isopropylphenyl)butanamide is an organic compound characterized by a butanamide backbone linked to a 2-isopropyl-substituted phenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and steric bulk due to the isopropyl substituent. Its synthesis typically involves coupling 2-isopropylaniline with butanoyl chloride under standard amide-forming conditions, though optimized protocols may vary depending on purity requirements .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-7-13(15)14-12-9-6-5-8-11(12)10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |
InChI Key |
GBKZTJSZKDMJOE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Butanamide Derivatives as Tubulin Inhibitors
*Estimated based on molecular formula.
Functional Group Impact on Bioactivity
- Electron-Donating vs. In contrast, analogs like N-(4-acetylphenyl)butanamide () feature an electron-withdrawing acetyl group, which may reduce metabolic stability but improve solubility .
- Stereochemical Complexity : highlights stereoisomers such as (R)-N-[(2S,4S,5S)-...]butanamide , where chiral centers significantly affect target engagement. The absence of such complexity in this compound may simplify synthesis but limit selectivity .
Activity in Cell Division Inhibition
The ethynyl-quinoline derivatives in exhibit sub-20 nM IC₅₀ values, attributed to their extended aromatic systems and optimized side chains. The simpler phenyl-based structure of this compound may reduce potency but improve bioavailability due to lower molecular weight .
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